

Reactivity profile of (3-Bromo-2-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Bromo-2-chlorophenyl)boronic acid

Cat. No.: B1521912

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **(3-Bromo-2-chlorophenyl)boronic acid**

Foreword: Unlocking Synthetic Versatility

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.^[1] Among these, **(3-Bromo-2-chlorophenyl)boronic acid** presents a particularly interesting case. Its dihalogenated structure offers a platform for sequential and site-selective functionalization, enabling the synthesis of intricately substituted biaryl scaffolds. This guide provides a comprehensive exploration of its reactivity, focusing on the underlying principles that govern its synthetic utility and offering practical insights for researchers in the field.

Structural and Physicochemical Profile

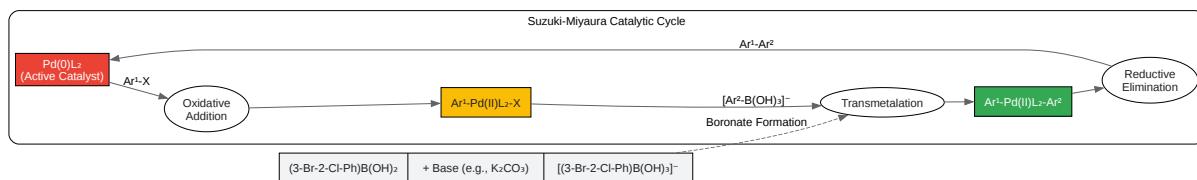
(3-Bromo-2-chlorophenyl)boronic acid is a crystalline solid at room temperature. Its unique reactivity stems from the interplay of the boronic acid moiety and the two distinct halogen substituents on the phenyl ring.

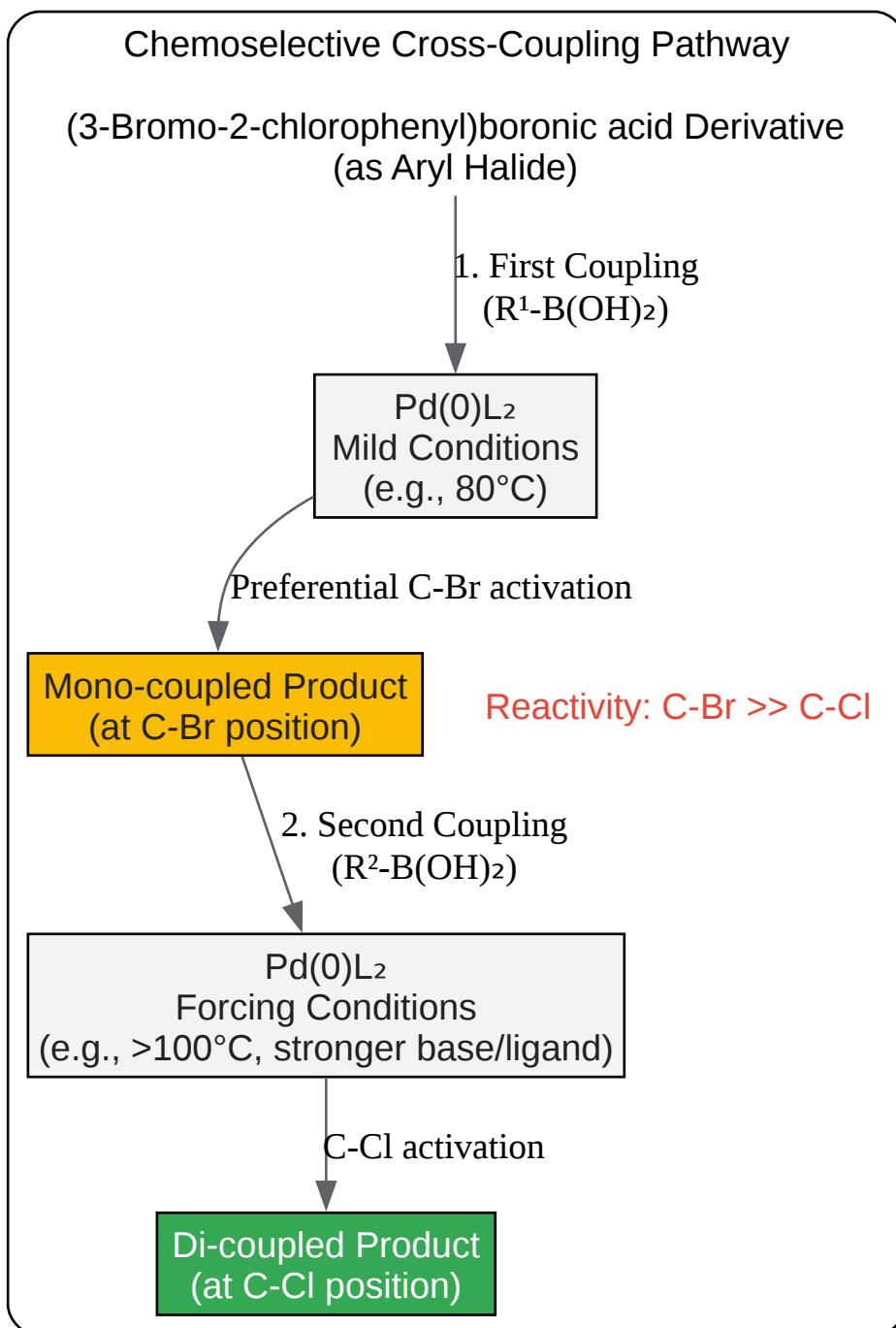
Table 1: Physicochemical Properties of **(3-Bromo-2-chlorophenyl)boronic acid**

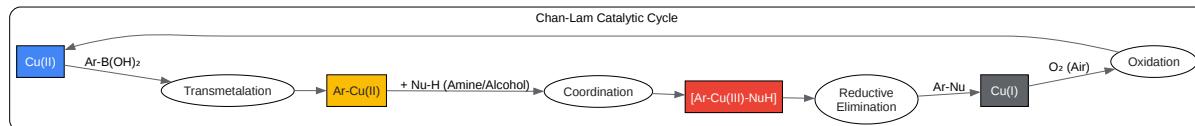
Property	Value	Source
CAS Number	352535-98-9	[2]
Molecular Formula	C ₆ H ₅ BBrClO ₂	[2]
Molecular Weight	235.27 g/mol	[2]
SMILES	B(C1=C(C(=CC=C1)Br)Cl)(O)O	[2]
Appearance	White to off-white crystalline powder	General Knowledge
pKa	~8-9 (estimated for arylboronic acids)	[3]

The ortho-chloro and meta-bromo substituents create a specific electronic and steric environment around the boronic acid group, which significantly influences its reactivity in cross-coupling reactions.

Core Reactivity: The Suzuki-Miyaura Coupling


The Suzuki-Miyaura reaction is the cornerstone of applications for **(3-Bromo-2-chlorophenyl)boronic acid**, enabling the formation of carbon-carbon bonds.[\[4\]](#) This palladium-catalyzed reaction couples the arylboronic acid with an organic halide or triflate.[\[5\]](#)


Mechanistic Overview


The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[\[6\]](#)[\[7\]](#) The process begins with a Pd(0) catalyst, which is often generated *in situ* from a Pd(II) precatalyst.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[\[7\]](#)
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[\[8\]](#)[\[9\]](#)

- Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Bromo-2-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed, Highly Selective C(sp₂)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Reactivity profile of (3-Bromo-2-chlorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1521912#reactivity-profile-of-3-bromo-2-chlorophenyl-boronic-acid\]](https://www.benchchem.com/product/b1521912#reactivity-profile-of-3-bromo-2-chlorophenyl-boronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com